molecular formula C11H16N2O5S B2585108 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide CAS No. 1171644-69-1

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide

Cat. No.: B2585108
CAS No.: 1171644-69-1
M. Wt: 288.32
InChI Key: BORCJRZHIJMZFY-UHFFFAOYSA-N
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Description

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a furan ring, a cyclopropylsulfamoyl group, and a methoxyethyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine, such as 2-methoxyethylamine, under suitable conditions (e.g., using coupling reagents like EDCI or DCC).

    Attachment of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group is introduced via sulfonamide formation, typically involving the reaction of a cyclopropylamine with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines or alcohols, depending on the conditions.

    Substitution: The methoxyethyl group can be substituted under nucleophilic conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxyethyl group.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amines or alcohols derived from the carboxamide group.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group may play a crucial role in binding to these targets, while the furan ring and methoxyethyl group contribute to the overall stability and specificity of the interaction. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(N-cyclopropylsulfamoyl)-N-(2-ethoxyethyl)furan-2-carboxamide: Similar structure with an ethoxyethyl group instead of methoxyethyl.

    5-(N-cyclopropylsulfamoyl)-N-(2-hydroxyethyl)furan-2-carboxamide: Contains a hydroxyethyl group, potentially altering its solubility and reactivity.

    5-(N-cyclopropylsulfamoyl)-N-(2-chloroethyl)furan-2-carboxamide: The chloroethyl group may introduce different reactivity and biological activity.

Uniqueness

The uniqueness of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

5-(cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-17-7-6-12-11(14)9-4-5-10(18-9)19(15,16)13-8-2-3-8/h4-5,8,13H,2-3,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORCJRZHIJMZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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